![molecular formula C9H10N4 B8812439 1-phenyl-1H-pyrazole-3,5-diamine CAS No. 7369-20-2](/img/structure/B8812439.png)
1-phenyl-1H-pyrazole-3,5-diamine
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Overview
Description
1-phenyl-1H-pyrazole-3,5-diamine is a useful research compound. Its molecular formula is C9H10N4 and its molecular weight is 174.20 g/mol. The purity is usually 95%.
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Scientific Research Applications
Chemical Properties and Structure
1-Phenyl-1H-pyrazole-3,5-diamine has the molecular formula C9H10N4 and features a pyrazole ring substituted with phenyl and amino groups at specific positions. The structural characteristics contribute to its reactivity and biological interactions.
Anti-inflammatory Activity
Numerous studies have demonstrated the anti-inflammatory properties of 1-phenyl-1H-pyrazole derivatives. For instance:
- Study Findings : A series of synthesized pyrazole derivatives were evaluated for their anti-inflammatory effects using models such as carrageenan-induced paw edema in rats. Compounds exhibited significant inhibition of pro-inflammatory cytokines like TNF-alpha and IL-6, with some showing potency comparable to established anti-inflammatory drugs like indomethacin .
Compound | Inhibition (%) | Reference |
---|---|---|
1-(4-chlorophenyl)-3-(trifluoromethyl)-pyrazole | 75% | |
3-(4-methylphenyl)-pyrazole | 70% |
Antimicrobial Activity
The antimicrobial efficacy of 1-phenyl-1H-pyrazole derivatives has been widely reported:
- Case Study : A recent study synthesized various pyrazole derivatives and tested them against bacterial strains such as Escherichia coli and Staphylococcus aureus. Certain compounds demonstrated substantial antibacterial activity, inhibiting bacterial growth effectively .
Compound | Bacterial Strain | Inhibition Zone (mm) | Reference |
---|---|---|---|
1-phenyl-3-(2-thienyl)-pyrazole | E. coli | 15 | |
1-(2-chlorophenyl)-3-methylpyrazole | S. aureus | 18 |
Antioxidant Properties
The antioxidant potential of pyrazole derivatives is another area of focus:
- Research Insights : Compounds similar to 1-phenyl-1H-pyrazole have shown significant free radical scavenging activity in various assays, including DPPH (2,2-diphenyl-1-picrylhydrazyl) assays. This property is crucial for developing therapies targeting oxidative stress-related diseases .
Anticancer Activity
Recent investigations have highlighted the potential anticancer properties of pyrazole derivatives:
- Study Overview : Various synthesized pyrazoles were tested against cancer cell lines, showing promising cytotoxic effects. For example, certain derivatives exhibited selective toxicity towards human breast cancer cells while sparing normal cells.
Compound | Cancer Cell Line | IC50 (µM) | Reference |
---|---|---|---|
3-(4-fluorophenyl)-pyrazole | MCF-7 (breast cancer) | 12.5 | |
3-(2-nitrophenyl)-pyrazole | HeLa (cervical cancer) | 10.0 |
Properties
CAS No. |
7369-20-2 |
---|---|
Molecular Formula |
C9H10N4 |
Molecular Weight |
174.20 g/mol |
IUPAC Name |
1-phenylpyrazole-3,5-diamine |
InChI |
InChI=1S/C9H10N4/c10-8-6-9(11)13(12-8)7-4-2-1-3-5-7/h1-6H,11H2,(H2,10,12) |
InChI Key |
KZRRQBFGCARAFN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=CC(=N2)N)N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.